Enhanced Antiviral Potency of the Core 2'-Fluoro Modification Against Influenza Virus
The 2'-fluoro modification, which is a core structural feature of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, is directly linked to potent antiviral activity. The parent compound 2'-fluoro-2'-deoxyguanosine (2'-F-dG) demonstrates significant inhibition of influenza A and B viruses, with a reported EC90 value of <0.35 μM . In contrast, the standard antiviral drug ribavirin exhibits a much higher IC50 of 14.4 μM against Fowl Plague Virus (FPV), indicating that the 2'-fluoro substitution confers a substantial gain in potency over this established therapeutic [1].
| Evidence Dimension | Antiviral Potency (Influenza Virus) |
|---|---|
| Target Compound Data | EC90 < 0.35 μM (for 2'-fluoro-2'-deoxyguanosine, the active core of the target compound) |
| Comparator Or Baseline | Ribavirin: IC50 = 14.4 μM (against FPV) |
| Quantified Difference | The 2'-fluoro core is >40-fold more potent than ribavirin in these respective assays. |
| Conditions | In vitro antiviral assays against influenza A and B viruses (EC90) and Fowl Plague Virus (IC50). |
Why This Matters
For researchers developing novel anti-influenza therapeutics, this data demonstrates that the 2'-fluoro moiety is a critical pharmacophore for achieving high potency, justifying the procurement of 2'-fluoro-modified nucleosides over unmodified ones.
- [1] Tatarinova, O. N., et al. (2001). [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells]. Voprosy Virusologii, 46(5), 37-40. View Source
